Deoxy Fesoterodine
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Overview
Description
Deoxy Fesoterodine is a biochemical compound with the molecular formula C26H37NO2 and a molecular weight of 195.58. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . This compound is related to Fesoterodine, an antimuscarinic agent used in the treatment of overactive bladder .
Preparation Methods
The synthesis of Deoxy Fesoterodine involves several steps, typically starting from 5-hydroxy methyl tolterodine. This compound is reacted with isobutyryl chloride to form an intermediate, which is then converted to this compound through a series of chemical reactions . The industrial production methods for this compound are similar to those used for Fesoterodine, involving large-scale synthesis and purification processes .
Chemical Reactions Analysis
Deoxy Fesoterodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include isobutyryl chloride and fumaric acid . The major products formed from these reactions are intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Deoxy Fesoterodine is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the development of new pharmaceuticals and in the study of overactive bladder treatments .
Mechanism of Action
The mechanism of action of Deoxy Fesoterodine is similar to that of Fesoterodine. Once administered, it is converted to its active metabolite, 5-hydroxymethyl tolterodine, by plasma esterases . This active metabolite acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contraction and decreasing detrusor pressure . This results in a reduction in the urge to urinate .
Comparison with Similar Compounds
Deoxy Fesoterodine is similar to other antimuscarinic agents such as Solifenacin and Vibegron . it is unique in its specific molecular structure and its conversion to the active metabolite, 5-hydroxymethyl tolterodine . This unique mechanism of action makes it particularly effective in the treatment of overactive bladder .
Similar Compounds:- Solifenacin
- Vibegron
- Tolterodine
Properties
Molecular Formula |
C26H37NO2 |
---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m1/s1 |
InChI Key |
LOMIYJWXUUAURU-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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